N,N,2-Trimethyl-1,3-benzothiazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N,N,2-trimethyl-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C10H12N2S/c1-7-11-9-6-8(12(2)3)4-5-10(9)13-7/h4-6H,1-3H3 |
InChI Key |
HOIYOMZFZPQCSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n,2 Trimethyl 1,3 Benzothiazol 5 Amine and Analogous Benzothiazole Scaffolds
Strategies for the Construction of the 1,3-Benzothiazole Core
The synthesis of the benzothiazole (B30560) nucleus is a well-established area of organic chemistry, with numerous methods developed to achieve this bicyclic structure. These strategies often involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.
Cyclization Reactions in Benzothiazole Synthesis
Cyclization reactions represent the cornerstone of benzothiazole synthesis, typically involving the formation of C-S and C-N bonds to close the thiazole ring.
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of 2-substituted benzothiazoles. nanomaterchem.comresearchgate.net For instance, a three-component reaction involving aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions has been reported to yield 2-substituted benzothiazoles. nih.govacs.org This method is advantageous due to its operational simplicity and the use of readily available starting materials. nih.gov Another notable one-pot approach involves the reaction of thiols, oxalyl chloride, and 2-aminothiophenol (B119425), which allows for the simultaneous formation of C-N and C-S bonds. mdpi.com A novel protocol for synthesizing benzothiazole-tethered chromanones and coumarins has been established via a one-pot solid-state melt reaction involving Claisen rearrangement. acs.org
| Reactants | Catalyst/Conditions | Product | Key Features | Reference |
| Aromatic amines, aliphatic amines, elemental sulfur | Catalyst- and additive-free, DMSO (oxidant) | 2-Substituted benzothiazoles | Environmentally friendly, double C-S and one C-N bond formation. | nih.govacs.org |
| Thiols, oxalyl chloride, 2-aminothiophenol | n-Tetrabutylammonium iodide (TBAI), 60 °C | 2-Substituted benzothiazoles | Mild reaction conditions, high efficiency. | mdpi.com |
| 2-Aminothiophenol disulfide, propargyl malononitriles | Solid-state melt reaction, catalyst- and solvent-free | Benzothiazole-tethered chromanones/coumarins | Cleavage of S-S and C-O bonds; formation of C-S, C=N, and C-C bonds. | acs.org |
| gem-Dibromomethylarenes, o-aminothiophenols | Mild conditions | 2-Aryl benzothiazoles | High yields, short reaction times, easy isolation. | researchgate.net |
The development of synthetic methods that avoid the use of catalysts and additives is a significant goal in green chemistry. For benzothiazole synthesis, a straightforward approach involves the reaction of 2-aminothiophenol with aldehydes in an air/DMSO oxidant system. organic-chemistry.org This method is operationally simple and tolerates a wide range of functional groups. organic-chemistry.org Another catalyst-free approach involves the intramolecular cyclization of thioformanilides using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) at ambient temperature. indexcopernicus.com Furthermore, a novel three-component, one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur proceeds without any catalyst or additive to form 2-substituted benzothiazoles. nih.govacs.org
| Reactants | Conditions | Product | Key Features | Reference |
| 2-Aminothiophenol, aryl aldehydes | Air/DMSO oxidant system | 2-Arylbenzothiazoles | Operationally simple, wide functional group tolerance. | organic-chemistry.org |
| Thioformanilides | DDQ, CH2Cl2, ambient temperature | Substituted benzothiazoles | High yields, proceeds via a thiyl radical. | indexcopernicus.com |
| Aromatic amines, aliphatic amines, elemental sulfur | DMSO (oxidant) | 2-Substituted benzothiazoles | Environmentally friendly, avoids catalysts and additives. | nih.govacs.org |
2-Aminothiophenol is a cornerstone precursor in the synthesis of a vast number of 2-substituted benzothiazoles. mdpi.com The most common method involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. nih.gov For instance, the reaction with aldehydes is widely employed, and various catalysts and conditions have been developed to promote this transformation. ekb.egtandfonline.com A plausible mechanism involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, followed by cyclization and oxidation to furnish the benzothiazole derivative. ekb.eg Similarly, condensation with carboxylic acids, acyl chlorides, esters, and nitriles provides access to a diverse range of 2-substituted benzothiazoles. ekb.egdoaj.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 2-Aminothiophenol | Aldehydes | Acetic acid, grinding | 2-Phenylbenzo[d]thiazole | ekb.eg |
| 2-Aminothiophenol | Benzaldehyde | CO2-alcohol system | 2-Phenylbenzo[d]thiazole | tandfonline.com |
| 2-Aminothiophenol | Carboxylic acids | Polyphosphoric acid (PPA) | 2-Substituted benzothiazoles | nih.gov |
| 2-Aminothiophenol | Acyl chlorides | Silica-supported sodium hydrogen sulfate | 2-Substituted benzothiazoles | nih.gov |
| 2-Aminothiophenol | Nitriles | Copper catalyst | 2-Substituted benzothiazoles | mdpi.com |
Condensation reactions are a fundamental strategy for constructing the benzothiazole ring. mdpi.com The reaction of 2-aminothiophenol with various electrophilic partners is the most prevalent approach. nih.gov For example, the condensation with aldehydes can be catalyzed by a range of catalysts, including acids, metal complexes, and even green catalysts like laccases. mdpi.commdpi.com The reaction conditions can be tailored, from refluxing in organic solvents to room temperature reactions in aqueous media. mdpi.comnih.gov Condensation with carboxylic acids and their derivatives, such as acyl chlorides and esters, is also a widely used method. doaj.orgnih.gov These reactions often require dehydrating agents or high temperatures to drive the reaction to completion. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Features | Reference |
| 2-Aminothiophenol | Aldehydes | H2O2/HCl, ethanol (B145695), room temperature | Efficient for both electron-donating and electron-withdrawing substituted aldehydes. | nih.gov |
| 2-Aminothiophenol | Aromatic aldehydes | SnP2O7 (heterogeneous catalyst) | High yields, short reaction times, reusable catalyst. | mdpi.com |
| 2-Aminothiophenol | Benzoic acid derivatives | Molecular iodine, solid-phase, solvent-free | Rapid reaction, cost-effective. | mdpi.com |
| 2-Aminothiophenol Disulfides | Carboxylic acids | Tributylphosphine, room temperature | Simple and efficient general methodology. | mdpi.com |
| 2-Aminothiophenols | Chloroacetyl chloride | Microwave irradiation, acetic acid | Efficient, environmentally friendly, high yield. | nih.gov |
Functionalization Strategies for the Benzothiazole Ring System
Once the benzothiazole core is constructed, further functionalization can be achieved to introduce desired substituents. The C2 position of the benzothiazole ring is particularly reactive and susceptible to substitution. mdpi.com However, functionalization of the benzene ring is also an important strategy for creating diverse derivatives. nih.govnih.gov
Direct C-H functionalization has emerged as a powerful tool for the arylation of benzothiazoles. rsc.org For instance, a palladium-catalyzed direct arylation of benzothiazole with iodoarenes has been developed, operating at room temperature. rsc.org This method allows for the introduction of a wide variety of aryl groups at the C2 position. Functionalization of the benzene portion of the scaffold can be achieved through electrophilic aromatic substitution reactions, though the directing effects of the fused thiazole ring must be considered. For example, nitration of 2-aminobenzothiazole (B30445) typically occurs on the benzene ring, and the resulting nitro group can be further transformed into other functional groups. nih.gov This approach allows for the synthesis of compounds like N,N,2-trimethyl-1,3-benzothiazol-5-amine, where substituents are present on both the thiazole and benzene rings. The synthesis of such a compound would likely involve the initial construction of a 2-methylbenzothiazole (B86508) core, followed by nitration at the 5-position, reduction of the nitro group to an amine, and subsequent N,N-dimethylation.
| Strategy | Reagents/Catalyst | Position Functionalized | Key Features | Reference |
| Direct C-H Arylation | Iodoarenes, Pd-catalyst, Ag-promoted, HFIP | C2 | Room temperature reaction, versatile for various iodoarenes. | rsc.org |
| C-H Functionalization | Bromobenzene, Palladium/copper cocatalyst | Thioimidate positions | One-pot functionalization. | nih.gov |
| Nitration | Nitrating agents | Benzene ring (e.g., 5- or 6-position) | Introduction of a versatile nitro group for further transformations. | nih.gov |
| Acylation | Acyl chlorides | 2-Amino group | Formation of amide derivatives. | nih.gov |
| Sulfonylation | Arenesulfonyl chlorides | 6-Amino group (after reduction of nitro group) | Synthesis of sulfonamide scaffolds. | nih.gov |
Amination Strategies on the Benzothiazole Core
The introduction of amino groups onto the benzothiazole scaffold is a critical step in the synthesis of many biologically active compounds. Direct amination of the benzothiazole ring can be challenging due to the electron-rich nature of the heterocycle. However, several indirect methods have been developed to achieve this transformation.
One common approach involves the reduction of a nitro-substituted benzothiazole precursor. For instance, 2-(p-nitrophenyl)benzothiazole can be synthesized by the condensation of 2-aminothiophenol with 4-nitrobenzoic acid, followed by reduction of the nitro group using reagents like iron powder in the presence of ammonium (B1175870) chloride to yield 2-(p-aminophenyl)benzothiazole. nih.gov This sequential strategy of nitration followed by reduction is a reliable method for introducing an amino group to the phenyl substituent of a 2-phenylbenzothiazole. nih.gov
Another strategy involves the use of organoaluminum reagents. An intermediate organoaluminum compound, formed by the lithiation and subsequent alumination of benzothiazole, can react with O-benzoylhydroxylamines in a copper-catalyzed, one-pot reaction to produce 2-aminobenzothiazoles under mild conditions. nih.gov Additionally, palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas can lead to the formation of 2-(dialkylamino)benzothiazoles. nih.gov
Multicomponent reactions also offer an efficient route to aminated benzothiazoles. For example, the reaction of 2-aminobenzothiazole with indole-3-carbaldehyde and arylisonitriles in the presence of an acidic catalyst can yield 3-aminoimidazo2,1-bbenzothiazoles. nih.gov
| Precursor | Reagents | Product | Reference |
| 2-(p-nitrophenyl)benzothiazole | Fe/NH4Cl | 2-(p-aminophenyl)benzothiazole | nih.gov |
| Benzothiazole | 1. Lithiation/Alumination 2. O-benzoylhydroxylamine, Cu catalyst | 2-Aminobenzothiazole | nih.gov |
| N-aryl-N',N'-dialkylthioureas | Pd(OAc)2 | 2-(Dialkylamino)benzothiazole | nih.gov |
| 2-Aminobenzothiazole, indole-3-carbaldehyde, arylisonitrile | P2O5/SiO2 | 3-Aminoimidazo2,1-bbenzothiazole | nih.gov |
Regioselective Alkylation, Including N-Alkylation of Endocyclic Nitrogen Atoms
Regioselective alkylation is a fundamental process for modifying the benzothiazole scaffold, allowing for the introduction of alkyl groups at specific nitrogen or carbon atoms. The position of alkylation can be controlled by the choice of reagents and reaction conditions.
N-Alkylation: The nitrogen atom of the thiazole ring in benzothiazole derivatives can be alkylated under various conditions. For instance, the N-alkylation of 2-aminobenzothiazoles can be achieved regioselectively using benzylic alcohols as alkylating agents. nih.govrsc.org This method provides a direct route to 2-(N-alkylamino)benzothiazoles. The use of propylene (B89431) carbonate as a green solvent and reagent has also been developed for the N-alkylation of various N-heterocycles, offering an eco-friendly alternative to traditional methods that often require genotoxic alkyl halides. nih.gov The regioselectivity of N-alkylation in azoles like benzotriazole (B28993) can be precisely controlled using metalloporphyrin catalysts, which can direct alkylation to either the N1 or N2 position. nih.gov
C-Alkylation: Direct C-H alkylation of the benzothiazole ring has also been explored. For example, visible-light-induced photoredox catalysis enables the direct C-H alkylation of 2,1,3-benzothiadiazole (B189464) using carboxylic acid derivatives as alkylating agents, avoiding the need for transition metals and pre-functionalization. acs.org This method demonstrates good regioselectivity, often favoring alkylation at the 4-position. acs.org Another approach involves the alkylation of benzothiazoles at the 2-position with acetonitrile (B52724) in the presence of lithium t-butoxide to yield 2-methylbenzothiazoles. nih.gov
The steric and electronic properties of substituents on the benzothiazole ring can significantly influence the regioselectivity of alkylation. For instance, in the N-alkylation of indazoles, a related heterocyclic system, the steric bulk of a substituent at the C-3 position can direct alkylation towards the N-1 position. beilstein-journals.org
| Substrate | Alkylating Agent | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzothiazole | Benzylic alcohol | Not specified | 2-(N-Alkylamino)benzothiazole | nih.govrsc.org |
| N-Heterocycles | Propylene Carbonate | Neat | N-Alkylated heterocycles | nih.gov |
| Benzotriazole | α-Diazoacetates | Metalloporphyrin | N1 or N2-alkylated benzotriazole | nih.gov |
| 2,1,3-Benzothiadiazole | N-Hydroxyphthalimide esters | Visible light, photoredox catalyst | 4-Alkyl-2,1,3-benzothiadiazole | acs.org |
| Benzothiazole | Acetonitrile | Lithium t-butoxide | 2-Methylbenzothiazole | nih.gov |
Directed Substitution Reactions at C-2 and Aromatic Positions (e.g., C-5, C-6)
Directed substitution reactions are crucial for introducing functional groups at specific positions of the benzothiazole ring system, which is essential for tuning the properties of the final molecule.
C-2 Substitution: The C-2 position of the benzothiazole ring is particularly reactive and can be functionalized through various methods. A common and versatile method is the condensation of 2-aminothiophenols with a range of electrophiles, including aldehydes, ketones, carboxylic acids, and acyl chlorides. bohrium.commdpi.commdpi.com This approach allows for the introduction of a wide variety of substituents at the C-2 position. For example, reacting 2-aminothiophenol with aldehydes in the presence of a catalyst like H2O2/HCl can efficiently produce 2-substituted benzothiazoles. nih.gov Metal-free procedures have also been developed, such as the reaction of 2-aminothiophenols with alcohols under visible light irradiation with a photocatalyst. nih.gov
Substitution at Aromatic Positions (C-5, C-6): Introducing substituents at the C-5 and C-6 positions of the benzothiazole ring typically requires starting with a pre-substituted aniline (B41778) or utilizing directed metalation strategies. For instance, 6-substituted-2-aminobenzothiazoles can be prepared by the condensation of a p-substituted aniline with ammonium thiocyanate (B1210189) in the presence of a bromine catalyst. mdpi.com These 6-substituted derivatives can then undergo further reactions to introduce other functional groups. mdpi.com
Directing groups can be employed to achieve regioselective functionalization of the benzene ring. While less common for the C-5 position, ortho-directing metalation groups can facilitate substitution at this site. For the related 2,1,3-benzothiadiazole system, iridium-catalyzed C-H borylation has been shown to be a versatile method for introducing boryl groups at the C-5 and C-6 positions, which can then be further functionalized. nih.gov
| Position | Reaction Type | Reagents | Key Features | Reference(s) |
| C-2 | Condensation | 2-Aminothiophenol, Aldehydes/Ketones/Acids | Versatile, common method for C-2 functionalization | bohrium.commdpi.commdpi.com |
| C-2 | Metal-free condensation | 2-Aminothiophenol, Alcohols | Visible light, photocatalyst | nih.gov |
| C-6 | Cyclization | p-Substituted aniline, Ammonium thiocyanate | Synthesis of 6-substituted 2-aminobenzothiazoles | mdpi.com |
| C-5/C-6 | C-H Borylation | Iridium catalyst | Functionalization of 2,1,3-benzothiadiazole | nih.gov |
Targeted Synthesis of N-Methylated and Dimethylamino-Substituted Benzothiazoles
The synthesis of N-methylated and dimethylamino-substituted benzothiazoles requires specific methodologies to control the position and degree of methylation on the benzothiazole core.
Introduction of Methyl and Dimethylamino Moieties at Specific Benzothiazole Ring Positions
The introduction of methyl and dimethylamino groups can be achieved through various synthetic routes. For the synthesis of 2-N-(methylamino)benzothiazoles, a facile method involves the reaction of aromatic primary amines with methylisothiocyanate to form N-methyl-N'-arylthioureas, which then undergo oxidative cyclization with bromine in acetic acid. tandfonline.com
Palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas provides a direct route to 2-(dialkylamino)benzothiazoles, which would include dimethylamino derivatives. nih.gov
The synthesis of N,N,2-trimethyl-1,3-benzothiazol-6-amine specifically would likely involve a multi-step process starting with a precursor that allows for the introduction of the dimethylamino group at the 6-position, followed by methylation of the thiazole nitrogen and the introduction of the methyl group at the 2-position, or vice-versa.
| Target Moiety | Synthetic Approach | Key Intermediates/Reagents | Reference |
| 2-N-(Methylamino) | Oxidative cyclization | N-methyl-N'-arylthioureas, Br2, Acetic Acid | tandfonline.com |
| 2-(Dimethylamino) | Intramolecular cyclization | N-aryl-N',N'-dimethylthioureas, Pd(OAc)2 | nih.gov |
Development of Regioselective Synthesis Approaches for 5-Amino-1,3-benzothiazoles
The regioselective synthesis of 5-amino-1,3-benzothiazoles is a key challenge in the preparation of derivatives like this compound. One approach involves the synthesis of a mixture of nitro-benzo nih.govacs.orgbohrium.comthiadiazoles, followed by reduction with iron in the presence of hydrochloric acid. This reduction can yield a mixture of amino-substituted benzothiadiazoles, including the 5-amino isomer, which can then be separated. chemicalbook.com
Another strategy for introducing an amino group at a specific position on the benzene ring of a benzothiazole involves starting with a correspondingly substituted aminothiophenol. For example, the condensation of 5-aminosalicylic acid with 2-aminothiophenol (ATP) in polyphosphoric acid (PPA) can produce 2-(2-hydroxy-5-aminophenyl)benzothiazole. nih.gov Similarly, reacting ATP with 2-hydroxy-aminobenzoic acids in PPA can yield 2-(2-hydroxy, 5-aminophenyl)benzothiazole. nih.gov These methods highlight the use of pre-functionalized starting materials to control the position of the amino group.
| Target Compound | Synthetic Strategy | Key Reagents/Conditions | Reference(s) |
| 5-Amino-1,2,3-benzothiadiazole | Nitration followed by reduction | H2SO4/KNO3, then Fe/HCl | chemicalbook.com |
| 2-(2-hydroxy-5-aminophenyl)benzothiazole | Condensation | 5-Aminosalicylic acid, 2-Aminothiophenol, PPA | nih.gov |
Advanced Reaction Conditions and Catalysis in Benzothiazole Synthesis
Modern synthetic methods for benzothiazoles increasingly focus on the use of advanced reaction conditions and catalysts to improve efficiency, selectivity, and environmental friendliness.
Green chemistry principles are being applied to benzothiazole synthesis, with a focus on using environmentally benign solvents and recyclable catalysts. bohrium.com For instance, the condensation of 2-aminobenzenethiol with aldehydes can be carried out using a mixture of H2O2/HCl in ethanol at room temperature, offering a greener alternative to harsher methods. nih.govresearchgate.net Ionic liquids have also been employed as efficient and recyclable catalyst systems for the synthesis of 2-aryl-substituted benzothiazoles. nih.gov
Visible-light-promoted synthesis has emerged as a powerful tool. The reaction of 2-aminothiophenols with aldehydes can be achieved using blue LED irradiation in the absence of transition-metal catalysts, providing a convenient and efficient route to benzothiazoles. nih.govchemrxiv.org Similarly, metal-free, visible-light-driven photoredox catalysis can be used for the intramolecular C-H functionalization and C-S bond formation in the synthesis of 2-substituted benzothiazoles. organic-chemistry.org
Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the preparation of benzothiazoles. mdpi.comresearchgate.net For example, the condensation of 2-aminothiophenols with carboxylic acids can be efficiently performed under microwave irradiation. researchgate.net
Transition metal catalysis continues to play a significant role. Copper-catalyzed reactions are widely used, for example, in the three-component synthesis of substituted benzothiazoles in water. nih.gov Ruthenium and palladium catalysts are also effective for the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles. nih.gov
| Methodology | Key Features | Example Reaction | Reference(s) |
| Green Chemistry | Benign solvents, recyclable catalysts | Condensation of 2-aminothiophenol and aldehydes with H2O2/HCl in ethanol | bohrium.comnih.govresearchgate.net |
| Visible-Light Catalysis | Metal-free, mild conditions | Synthesis of benzothiazoles from 2-aminothiophenols and aldehydes using blue LED | nih.govchemrxiv.org |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Condensation of 2-aminothiophenols with carboxylic acids | mdpi.comresearchgate.net |
| Transition Metal Catalysis | High efficiency and selectivity | Copper-catalyzed three-component synthesis of benzothiazoles in water | nih.gov |
Microwave-Promoted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govscielo.br This technology has been successfully applied to the synthesis of various benzothiazole derivatives. scielo.brias.ac.in
One common approach involves the condensation of 2-aminothiophenols with aldehydes or other carbonyl-containing compounds. nih.govscielo.br For instance, the reaction between 2-aminothiophenol and various aldehydes can be efficiently promoted by microwave irradiation, sometimes in the absence of a catalyst and using green solvents like glycerol (B35011) or even under solvent-free conditions. nih.govresearchgate.net The use of microwave irradiation can significantly reduce reaction times from hours to minutes and improve product yields. scielo.br
A study by Praveen et al. demonstrated the use of phenyliodoniumbis(trifluoroacetate) (PIFA) as an oxidizing agent in the microwave-assisted condensation of 2-aminothiophenols and benzaldehydes, highlighting the reduction in reaction time and improvement in yield compared to traditional heating. nih.gov Another example is the catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and phenacyl bromides under microwave irradiation in a water-isopropanol medium, which resulted in excellent yields in a very short time. nih.gov
The synthesis of hydroxy-substituted phenyl benzothiazoles has been achieved by reacting 2-aminothiophenol with hydroxy aromatic aldehydes in ethanol under microwave irradiation. This method proved to be significantly more efficient than conventional heating, with a 25-fold reduction in reaction time and a 12% to 20% increase in product yield. scielo.br
Solid-phase synthesis of 2-aminobenzothiazoles has also been effectively accelerated using microwave irradiation. For example, the cleavage of a resin-bound intermediate with hydrazine (B178648) monohydrate in ethanol was accomplished in 30 minutes at 150 °C under microwave conditions to yield the desired 2-aminobenzothiazoles. nih.gov
| Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Time | Reference |
| 2-Aminothiophenol, Aromatic Aldehydes | PIFA | - | Microwave | 2-Aryl-benzothiazoles | Good to Excellent | Short | nih.gov |
| 2-Aminobenzothiazole, Phenacyl Bromides | None | H₂O-IPA | Microwave, 100 °C, 15 bar | Benzo[d]imidazo[2,1-b]thiazoles | 95 | 15 min | nih.gov |
| 2-Aminothiophenol, Hydroxy Aromatic Aldehydes | None | Ethanol | Microwave | Hydroxy-substituted phenyl benzothiazoles | High | Short | scielo.br |
| Resin-bound thiourea | Hydrazine monohydrate | Ethanol | Microwave, 150 °C | 2-Aminobenzothiazoles | Good | 30 min | nih.gov |
| 2-Aminothiophenol, Aromatic Aldehydes | None | Glycerol | Microwave | 2-Phenylbenzothiazoles | High | Short | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions and Derivatives
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. orgsyn.org These methods have been instrumental in the synthesis of complex benzothiazole derivatives.
A notable palladium-catalyzed method for benzothiazole synthesis involves the C-H functionalization and intramolecular C-S bond formation of thiobenzanilides. acs.orgnih.gov This approach utilizes a catalytic system, often comprising a palladium(II) salt in combination with a copper(I) co-catalyst, to afford variously substituted benzothiazoles in high yields. acs.orgnih.govresearchgate.net The reaction demonstrates good tolerance for a range of functional groups. acs.orgnih.gov
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, represents a powerful tool for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This reaction is highly relevant for the synthesis of N-substituted aminobenzothiazoles. For instance, the synthesis of 2-(dialkylamino)benzothiazoles can be achieved through the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas catalyzed by Pd(OAc)₂. nih.gov Similarly, 2-aminobenzothiazoles can be prepared from 2-chloroanilines and thiocarbamoyl chloride using a bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) catalyst. nih.govresearchgate.net
The development of various generations of catalyst systems, including those with bidentate phosphine (B1218219) ligands like BINAP and DPPF, has expanded the scope of the Buchwald-Hartwig amination to include a wide array of amines and aryl halides, including less reactive chloroarenes. wikipedia.orgnih.gov These advancements allow for the synthesis of a diverse range of N-aryl and N,N-diaryl substituted aminobenzothiazoles under relatively mild conditions. nih.gov
| Reactants | Catalyst System | Reaction Type | Product | Reference |
| Thiobenzanilides | Pd(II), Cu(I), Bu₄NBr | C-H functionalization/C-S bond formation | 2-Substituted benzothiazoles | acs.orgnih.gov |
| N-Aryl-N',N'-dialkylthioureas | Pd(OAc)₂ | Intramolecular oxidative cyclization | 2-(Dialkylamino)benzothiazoles | nih.gov |
| 2-Chloroanilines, Thiocarbamoyl chloride | Pd(dba)₂ | Tandem C-S and C-N bond formation | 2-Aminobenzothiazoles | nih.govresearchgate.net |
| Aryl halides, Amines | Palladium catalyst, Phosphine ligand | Buchwald-Hartwig amination | Aryl amines | wikipedia.orgorganic-chemistry.org |
Application of Other Catalytic Systems in Benzothiazole Synthesis
Besides palladium, a variety of other transition metal catalysts, such as copper and iron, have been effectively employed in the synthesis of benzothiazoles. organic-chemistry.orgrsc.org These alternative catalytic systems often offer advantages in terms of cost-effectiveness and unique reactivity.
Copper-Catalyzed Synthesis: Copper catalysts are widely used for the synthesis of benzothiazoles due to their low cost and high efficiency. organic-chemistry.org A common method involves the condensation of 2-aminobenzenethiols with nitriles, catalyzed by copper(II) acetate, to produce 2-substituted benzothiazoles. organic-chemistry.org This method is applicable to a broad range of nitriles with various functional groups. organic-chemistry.org Copper iodide (CuI) has been used to catalyze the reaction between 2-bromophenyl isothiocyanate and various amines to furnish 2-aminobenzothiazoles. researchgate.net Furthermore, copper-catalyzed intramolecular C-S bond formation is a key step in several synthetic routes to benzothiazoles. acs.org
Iron-Catalyzed Synthesis: Iron catalysts have gained attention as an inexpensive and environmentally benign alternative for benzothiazole synthesis. rsc.orgacs.org Iron(III) chloride (FeCl₃) has been used to catalyze the C-S bond formation via C-H functionalization in the reaction of aryl isothiocyanates with electron-rich arenes to yield 2-arylbenzothiazoles. acs.orgnih.gov Another approach involves the iron-catalyzed arylation of benzothiazole with olefins using molecular oxygen as a green oxidant. rsc.orgrsc.org An iron(III) nitrate/TEMPO system has also been developed for the solvent-free oxidative synthesis of benzothiazoles from aromatic primary amines and o-aminothiophenol. tandfonline.com
Other Catalytic Systems: Other catalytic systems have also been explored for benzothiazole synthesis. Ruthenium(III) chloride has been shown to catalyze the intramolecular oxidative coupling of N-arylthioureas to give 2-aminobenzothiazoles. nih.gov Nickel(II) catalysts are effective for the synthesis of 2-aminobenzothiazoles from N-arylthioureas. nih.govresearchgate.net Additionally, metal-free conditions have been developed, for example, using tetrabromomethane as a halogen bond donor catalyst for the synthesis of 2-substituted benzothiazoles from thioamides. rsc.org
| Catalyst System | Reactants | Reaction Type | Product | Reference |
| Copper(II) acetate | 2-Aminobenzenethiols, Nitriles | Condensation | 2-Substituted benzothiazoles | organic-chemistry.org |
| Copper iodide | 2-Bromophenyl isothiocyanate, Amines | C-S bond formation | 2-Aminobenzothiazoles | researchgate.net |
| Iron(III) chloride | Aryl isothiocyanates, Electron-rich arenes | C-H functionalization/C-S bond formation | 2-Arylbenzothiazoles | acs.orgnih.gov |
| Iron(III) nitrate/TEMPO | Aromatic primary amines, o-Aminothiophenol | Oxidative cyclization | Benzothiazoles | tandfonline.com |
| Ruthenium(III) chloride | N-Arylthioureas | Intramolecular oxidative coupling | 2-Aminobenzothiazoles | nih.gov |
| Nickel(II) acetylacetonate | N-Arylthioureas | Intramolecular C-S bond formation | 2-Aminobenzothiazoles | nih.govresearchgate.net |
| Tetrabromomethane | Thioamides | Halogen bond-mediated cyclization | 2-Substituted benzothiazoles | rsc.org |
Spectroscopic and Structural Characterization of N,n,2 Trimethyl 1,3 Benzothiazol 5 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.
The ¹H NMR spectrum of N,N,2-trimethyl-1,3-benzothiazol-5-amine is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region will show signals for the protons on the benzene (B151609) ring, while the aliphatic region will display signals for the three methyl groups.
The protons on the benzene ring are influenced by the electron-donating amino group and the electron-withdrawing benzothiazole (B30560) system. This leads to a predictable pattern of chemical shifts. The N,N-dimethyl group's protons will appear as a singlet, as will the protons of the methyl group at the 2-position of the thiazole (B1198619) ring, though at a different chemical shift due to its distinct electronic environment.
Expected ¹H NMR Data for this compound:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~ 7.0 - 7.8 | Multiplet | 3H |
| N(CH₃)₂ | ~ 2.9 - 3.1 | Singlet | 6H |
| C²-CH₃ | ~ 2.6 - 2.8 | Singlet | 3H |
Note: The exact chemical shifts can vary based on the solvent and the specific instrumentation used.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the benzothiazole ring are particularly informative for confirming the structure. ijres.orgnih.gov The carbon attached to the sulfur atom (C-7a) and the carbon of the C=N bond (C-2) are expected to appear at characteristic downfield shifts. ijres.org The carbons of the methyl groups will be found in the upfield region of the spectrum. The symmetry of the N,N-dimethyl groups results in a single signal for these two carbons. ijres.org
Expected ¹³C NMR Data for this compound:
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C-2 (C=N) | ~ 165 - 175 |
| Aromatic Carbons | ~ 110 - 155 |
| N(CH₃)₂ | ~ 40 - 45 |
| C²-CH₃ | ~ 18 - 25 |
Note: Predicted values are based on typical ranges for similar structural motifs.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
The IR spectrum of this compound, a tertiary amine, is characterized by the absence of N-H stretching vibrations that are typically seen in primary and secondary amines. wpmucdn.com Key absorption bands would include C-H stretching vibrations from the aromatic ring and the methyl groups, C=C and C=N stretching from the aromatic and thiazole rings, and C-N stretching vibrations.
The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The C=C and C=N double bond stretching vibrations are found in the 1650-1450 cm⁻¹ region. The C-N stretching of the aromatic amine will also be present in the fingerprint region.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| C=N Stretch (Thiazole) | ~ 1630 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch (Aromatic Amine) | 1250 - 1360 | Medium to Strong |
Mass Spectrometry in Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak for this compound would correspond to its molecular weight.
The fragmentation pattern is expected to show characteristic losses. A common fragmentation pathway for molecules with methyl groups is the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ peak. Another likely fragmentation would involve the cleavage of the benzothiazole ring structure, leading to various smaller charged fragments.
Expected EI-MS Data for this compound:
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺˙ | 192 | Molecular Ion |
| [M-15]⁺ | 177 | Loss of a methyl group (•CH₃) |
| Further Fragments | Various | Resulting from ring cleavage |
Note: The relative intensities of the peaks depend on the stability of the respective ions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and sensitive technique used to determine the molecular weight of a compound by ionizing the analyte and measuring its mass-to-charge ratio (m/z). nih.gov In the context of this compound and its derivatives, ESI-MS is crucial for confirming the molecular mass of synthesized compounds. The technique is particularly well-suited for polar, thermally labile molecules like many benzothiazole derivatives. frontiersin.org
During analysis, the sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until the analyte molecules are expelled as gas-phase ions. ekb.eg These ions are then guided into the mass analyzer. For benzothiazole derivatives, which contain basic nitrogen atoms, ionization typically occurs via protonation in the positive ion mode, resulting in the observation of a protonated molecular ion [M+H]⁺. nih.gov The high-resolution capabilities of modern mass spectrometers allow for the determination of the exact mass, which can be used to confirm the elemental composition of the ion. nih.gov
Research on various benzothiazole derivatives demonstrates the utility of ESI-MS in their characterization. For instance, studies have reported the successful identification of novel benzothiazole compounds, where the observed [M+H]⁺ peak in the ESI-MS spectrum corresponds precisely with the calculated molecular weight of the target structure. nih.gov
Table 1: ESI-MS Data for Representative Benzothiazole Derivatives
| Compound Name | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ | Reference |
|---|---|---|---|---|
| 6-fluoro-N-phenethylbenzo[d]thiazol-2-amine | C₁₅H₁₃FN₂S | 273.08 | 273.1 | nih.gov |
| N-benzyl-6-chlorobenzo[d]thiazol-2-amine | C₁₄H₁₁ClN₂S | 275.04 | 275.1 | nih.gov |
| 2-(2-((4-nitrobenzyl)oxy)phenyl)benzo[d]thiazole | C₂₀H₁₄N₂O₃S | 363.08 | 363.2 | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
X-ray Crystallography for Solid-State Molecular Architecture Determination
For a benzothiazole derivative to be analyzed by this method, a single crystal of suitable quality must first be grown. scielo.org.za This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. researchgate.net
Structural studies on related benzothiazole compounds have revealed key architectural features. For example, in the crystal structure of N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide, two independent but conformationally similar molecules were found in the asymmetric unit. nih.gov The analysis detailed the dihedral angles between the benzothiazole and phenyl rings and identified intermolecular hydrogen bonds, such as N—H⋯N interactions, which stabilize the crystal packing. nih.govmdpi.com Such analyses are critical for understanding the supramolecular chemistry and intermolecular forces that govern the properties of the material. mdpi.com The quality of the structure is often assessed by the final reliability index (R-factor). researchgate.net
Table 2: Example Crystallographic Data for a Benzothiazole Derivative: 1,3-Benzothiazol-2-amine
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆N₂S |
| Molecular Weight | 150.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.606 (4) |
| b (Å) | 3.997 (1) |
| c (Å) | 11.565 (4) |
| β (°) | 94.47 (2) |
| Volume (ų) | 673.1 (3) |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.052 |
This table is interactive. You can sort the columns by clicking on the headers.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. The experimental results are then compared with the theoretically calculated percentages based on the proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of a newly synthesized compound. researchgate.net
For this compound (C₁₀H₁₄N₂S), the theoretical elemental composition would be calculated based on its atomic constituents. An experimental analysis would involve combusting a small, precise amount of the pure compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂). Sulfur content is typically determined by other methods. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity. nih.govmdpi.com
Numerous studies on the synthesis of novel benzothiazole derivatives report elemental analysis data as a standard component of their characterization protocols, confirming the successful synthesis of the target molecules. nih.govnih.gov
Table 3: Example Elemental Analysis Data for a Substituted Benzothiazole Derivative
| Compound Name | Molecular Formula | Analysis | %C | %H | %N | Reference |
|---|---|---|---|---|---|---|
| 2-(2-(benzyloxy)phenyl)benzo[d]thiazole | C₂₁H₁₇NOS | Calculated | 76.10 | 5.17 | 4.23 | nih.gov |
| Found | 76.08 | 5.16 | 4.22 | nih.gov | ||
| 2-(2-((4-nitrobenzyl)oxy)phenyl)benzo[d]thiazole | C₂₄H₁₈N₂O₃S | Calculated | 69.55 | 4.38 | 6.76 | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Computational and Theoretical Investigations of N,n,2 Trimethyl 1,3 Benzothiazol 5 Amine and Its Analogs
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model a molecule's geometry, the distribution of its electrons, and its energetic properties with high accuracy, complementing and guiding experimental work.
Density Functional Theory (DFT) Applications in Benzothiazole (B30560) Studies
Density Functional Theory (DFT) has become a primary tool for computational investigations of organic molecules due to its balance of accuracy and computational cost. scirp.org For benzothiazole derivatives, DFT, often using the B3LYP functional, is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. scirp.orgkocaeli.edu.tr These calculations yield precise bond lengths, bond angles, and dihedral angles.
For N,N,2-Trimethyl-1,3-benzothiazol-5-amine, a DFT optimization would reveal the planarity of the benzothiazole core and the orientation of the N,N-dimethylamino and 2-methyl groups. The results of such calculations are critical for understanding how the molecule's shape influences its interactions with other molecules and its material or biological properties. DFT is also used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. wsr-j.org
Table 1: Representative Calculated Geometrical Parameters for a Benzothiazole Analog using DFT
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) |
| Bond Length | C-S | 1.76 Å |
| C=N | 1.37 Å | |
| C-N (amino) | 1.39 Å | |
| Bond Angle | C-S-C | 89.5° |
| C-N=C | 111.0° | |
| Dihedral Angle | Benzene-Thiazole | ~0.5° |
Note: This table presents typical data for a substituted benzothiazole derivative to illustrate the output of DFT calculations. Actual values for this compound would require specific calculation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Profiles)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For this compound, the electron-donating N,N-dimethylamino group at the 5-position would be expected to significantly raise the energy of the HOMO, localizing electron density on the benzene (B151609) portion of the ring system. The LUMO is typically distributed across the fused ring system. researchgate.netnih.gov This would result in a relatively small HOMO-LUMO gap, indicating a profile of higher reactivity, which is characteristic of many dye molecules.
Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify a molecule's reactivity profile. nih.gov
Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors
| Parameter | Formula | Significance | Typical Value for Benzothiazole Dyes |
| HOMO Energy (E_HOMO) | - | Electron-donating ability | -5.5 to -6.0 eV |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability | -1.8 to -2.5 eV |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical Reactivity/Stability | 2.8 to 4.0 eV |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Electron-attracting power | ~4.0 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to charge transfer | ~1.4 to 2.0 eV |
Note: These values are representative and can vary significantly based on the specific substituents and the computational method used.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. scirp.org It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. MEP maps are color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net
For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the nitrogen atom of the thiazole (B1198619) ring and the nitrogen of the dimethylamino group, identifying these as the primary sites for protonation or interaction with electrophiles. scirp.orgwsr-j.org The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (blue), indicating them as sites for potential nucleophilic interaction. researchgate.net MEP analysis provides a clear and intuitive picture of where a molecule is most likely to interact with other chemical species. rsc.org
Theoretical Studies of Reaction Mechanisms and Pathways
Computational modeling is invaluable for elucidating the step-by-step processes of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways.
Computational Modeling of Benzothiazole Cyclization Mechanisms
The synthesis of the benzothiazole ring system typically involves the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) with a carbonyl-containing compound or its equivalent. mdpi.com One of the most common methods is the reaction with an aldehyde, carboxylic acid, or acyl chloride. researchgate.netresearchgate.net
Computational modeling of the formation of this compound would likely investigate the reaction of N1,N1-dimethyl-4-mercaptobenzene-1,3-diamine with an acetylating agent (like acetic anhydride (B1165640) or acetyl chloride). The mechanism would proceed via several key steps:
N-Acylation: The more nucleophilic amino group of the diamine attacks the carbonyl carbon of the acetylating agent.
Thioamide Formation: An intermediate is formed which can tautomerize or rearrange.
Intramolecular Cyclization: The thiol group attacks the imine or carbonyl carbon, leading to the closure of the thiazole ring. nih.gov
Dehydration/Aromatization: The resulting benzothiazoline (B1199338) intermediate loses a molecule of water to form the stable, aromatic benzothiazole ring.
DFT calculations can model the energy of each species along this pathway, confirming the feasibility of the proposed mechanism and identifying the rate-determining step. researchgate.net
Transition State Analysis in Benzothiazole Formation and Derivatization
A transition state (TS) is the highest energy point along a reaction coordinate, representing the energetic barrier that must be overcome for a reaction to occur. Identifying the structure and energy of the transition state is crucial for understanding reaction kinetics.
In the cyclization to form this compound, the intramolecular cyclization step is often the rate-determining step. Computational chemists use algorithms to locate the transition state structure for this ring-closing event. The TS would feature a partially formed C-S bond and a partially broken C=O or C=N bond. Vibrational frequency calculations are performed on the located TS structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate towards the product. nih.gov
By comparing the energies of different potential transition states (e.g., for cyclization before or after dehydration), computational studies can determine the most favorable reaction pathway. This analysis provides a detailed understanding of why certain reaction conditions or catalysts are effective in promoting the synthesis of benzothiazole derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Approaches (Mechanistic Focus)
The investigation into the bioactivity of benzothiazole derivatives is a significant area of medicinal chemistry, with computational studies providing deep insights into their mechanism of action. rjptonline.orgnih.gov Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are pivotal in designing more potent and selective therapeutic agents. nih.govnih.gov For this compound and its analogs, computational SAR studies focus on how specific structural modifications influence their interactions with biological targets, thereby affecting their therapeutic potential.
The benzothiazole scaffold itself is a key pharmacophore, and substitutions at various positions on the bicyclic ring system can dramatically alter its biological profile. nih.govbenthamscience.com Literature on benzothiazole derivatives reveals that substitutions at the C-2 and C-6 positions are particularly crucial for a variety of biological activities. benthamscience.com In the case of this compound, the key structural features are the methyl group at the C-2 position and the N,N-dimethylamino group at the C-5 position of the benzothiazole ring.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that quantify the relationship between the chemical structures of a series of compounds and their biological activities. chula.ac.th These models often use descriptors related to the physicochemical properties of the molecules, such as hydrophobicity, electronic effects, and steric factors. For instance, group-based QSAR (GQSAR) analysis performed on a series of 41 benzothiazole derivatives with anticancer activity revealed that the presence of hydrophobic groups at the R1 position (analogous to the C-2 position) could enhance anticancer activity. chula.ac.th This suggests that the methyl group at the C-2 position of this compound likely contributes favorably to its bioactivity through hydrophobic interactions with the target protein.
Furthermore, the electronic properties of substituents on the benzothiazole ring play a critical role. The N,N-dimethylamino group at the C-5 position is a strong electron-donating group, which can influence the electron density distribution across the entire benzothiazole system. This, in turn, can affect the compound's ability to participate in crucial interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. bohrium.com
A study on various substituted benzothiazole derivatives highlighted the importance of both electronic and steric parameters in determining their activity. chula.ac.th The GQSAR model developed in this study included descriptors such as R1-DeltaEpsilonC (related to electronic properties) and R1-XKHydrophilicArea (related to hydrophilicity), underscoring the multifaceted nature of SAR for this class of compounds. chula.ac.th
The following table summarizes key findings from computational SAR studies on benzothiazole analogs, which can be extrapolated to understand the potential activity of this compound.
| Structural Feature/Modification | Observed Effect on Activity (from analogs) | Potential Implication for this compound | Reference |
| Hydrophobic substituent at C-2 position | Potentiates anticancer activity | The C-2 methyl group may enhance bioactivity through hydrophobic interactions. | chula.ac.th |
| Electron-donating group on the benzene ring | Modulates electronic distribution, influencing binding affinity | The N,N-dimethylamino group at C-5 likely influences target interaction through electronic effects. | bohrium.com |
| Substitutions at C-2 and C-6 positions | Crucial for a variety of biological activities | The specific substitution pattern of the target compound is significant for its biological profile. | benthamscience.com |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to predict and analyze the binding of small molecules to biological macromolecules such as proteins and DNA. citedrive.comnih.gov These methods provide a detailed view of the intermolecular interactions that govern the stability and specificity of the ligand-target complex.
Protein Binding:
For benzothiazole derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets. nih.gov The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The benzothiazole ring system, with its extended π-delocalized system, is capable of engaging in π-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site of a protein. mdpi.com
A study on novel benzothiazole derivatives as potential antimicrobial agents utilized molecular docking to investigate their interactions with E. coli dihydroorotase. nih.gov The results showed that the active compounds formed hydrogen bonds with key residues such as LEU222 and ASN44, and the bulky thiazole and naphthalene (B1677914) rings engaged in strong hydrophobic interactions at the entrance of the active site. nih.gov This suggests that this compound could potentially inhibit enzymes through a similar mechanism, where the benzothiazole core and its substituents occupy and interact with the active site.
DNA Binding:
Benzothiazole derivatives have also been shown to interact with DNA, which is a significant mechanism for their anticancer and antimicrobial activities. bohrium.comcitedrive.com These small molecules can bind to DNA through non-covalent interactions, primarily through groove binding or intercalation. bohrium.com The planar structure of the benzothiazole ring is well-suited for intercalating between the base pairs of the DNA double helix.
A molecular docking investigation into the DNA binding of several benzothiazole-based drugs demonstrated that these compounds could indeed interact with DNA sequences, with some degree of sequence specificity. citedrive.com This suggests that this compound may also possess DNA-binding capabilities. The N,N-dimethylamino group could potentially interact with the phosphate (B84403) backbone or the functional groups of the DNA bases in the major or minor groove.
The following table summarizes the types of intermolecular interactions observed in computational studies of benzothiazole analogs with biomolecular targets.
| Biomolecular Target | Type of Interaction | Key Structural Features Involved (from analogs) | Potential Interactions for this compound | Reference |
| Proteins (e.g., enzymes) | Hydrogen Bonding | Amide linkers, nitrogen atoms in the thiazole ring | The nitrogen atoms in the benzothiazole ring and the 5-amino group. | nih.gov |
| Hydrophobic Interactions | Benzene ring, bulky substituents | The benzene ring and the C-2 methyl group. | nih.gov | |
| π-π Stacking | The planar benzothiazole ring system | The benzothiazole ring interacting with aromatic amino acid residues. | mdpi.com | |
| DNA | Groove Binding | Substituents on the benzothiazole ring | The N,N-dimethylamino group interacting with the DNA grooves. | bohrium.comcitedrive.com |
| Intercalation | The planar benzothiazole ring system | The planar benzothiazole ring inserting between DNA base pairs. | bohrium.com |
Reaction Mechanisms and Advanced Organic Chemistry of Benzothiazole Derivatives
Mechanistic Pathways of Benzothiazole (B30560) Core Formation and Ring Annulation
The construction of the benzothiazole ring system is most commonly achieved through the cyclization of precursors like o-aminothiophenols or thiobenzanilides. researchgate.netresearchgate.net These reactions can proceed through various mechanistic pathways, heavily influenced by the choice of reactants, catalysts, and reaction conditions.
Oxidants and catalysts are pivotal in promoting the intramolecular cyclization required to form the benzothiazole core. These reagents facilitate the formation of the critical carbon-sulfur bond and subsequent aromatization.
One prevalent method is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using an oxidant like potassium ferricyanide. researchgate.net Modern approaches have expanded the toolkit to include a variety of catalytic and oxidative systems, often with the goal of achieving milder, more efficient, and environmentally benign syntheses. nih.govresearchgate.net
Transition metal catalysts, including those based on palladium, copper, and ruthenium, are widely employed. nih.govorganic-chemistry.org For instance, Pd(OAc)₂ and RuCl₃ can catalyze the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov Copper-catalyzed systems are also effective for intramolecular S-arylation of 2-halogenothioanilides. nih.gov
Metal-free conditions have gained traction, utilizing oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which promotes the cyclization of thioformanilides, likely via a sulfanyl (B85325) radical intermediate. organic-chemistry.org Other methods employ visible light in combination with photosensitizers and molecular oxygen as a green terminal oxidant, or use dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant. organic-chemistry.org
The following table summarizes various catalytic and oxidative systems used in the synthesis of the benzothiazole core.
| Catalyst/Oxidant System | Precursor Type | Mechanism Type | Reference(s) |
| Potassium Ferricyanide | Thiobenzanilides | Radical Cyclization (Jacobsen) | researchgate.net |
| Pd(OAc)₂, RuCl₃ | N-Arylthioureas | Intramolecular Oxidative Coupling | nih.gov |
| DDQ | Thioformanilides | Radical Cyclization | organic-chemistry.org |
| Copper Salts (e.g., CuI, CuBr₂) | 2-Halogenothioanilides, o-Aminothiophenols | Intramolecular S-Arylation, Oxidative Condensation | nih.govnih.gov |
| Visible Light, Photosensitizer, O₂ | Thioanilides | Photoredox Catalysis | organic-chemistry.orgacs.org |
| K₂S₂O₈ | Anilines, NH₄SCN | Radical-Mediated Intramolecular Cyclization | jsynthchem.com |
| Manganese Triacetate | Substituted Thioformanilides | One-Electron Oxidation, Radical Cyclization | indexcopernicus.com |
| Laccase/DDQ, O₂ | 2-Aminothiophenols, Aldehydes | Bio-inspired Cooperative Catalysis | researchgate.net |
Intramolecular dehydrative cyclization is a fundamental pathway for forming the benzothiazole ring, typically involving the condensation of an o-aminothiophenol with a carboxylic acid or its derivative. researchgate.net This reaction proceeds by the formation of an amide intermediate (a thiobenzanilide), which then undergoes cyclization with the elimination of a water molecule to form the thiazole (B1198619) ring. researchgate.net
The use of microwave irradiation can significantly accelerate this process. researchgate.net Brønsted or Lewis acids are often used to catalyze both the initial condensation and the subsequent dehydration step. researchgate.netindexcopernicus.com For example, polyphosphoric acid (PPA) is an effective medium for reacting o-aminothiophenols with aromatic acids to furnish 2-substituted benzothiazoles. indexcopernicus.com This process is a cascade of reactions that includes condensation, intramolecular cyclization of the imino group, and finally, dehydration and aromatization. nih.gov
Functional Group Transformations and Derivatization Mechanisms
Once the benzothiazole core is formed, its functionalization allows for the synthesis of specific derivatives like N,N,2-Trimethyl-1,3-benzothiazol-5-amine. This involves introducing substituents at various positions on both the benzene (B151609) and thiazole rings.
The introduction of an amino group onto the benzothiazole skeleton, particularly on the benzene ring at the 5-position, is a key step. A common strategy for this transformation is the nitration of the benzothiazole core, followed by the chemical reduction of the resulting nitro group to an amine. mdpi.com This sequential process is a standard method for installing amino groups on aromatic rings. mdpi.com For instance, the reduction can be carried out using reagents like iron powder in an acidic medium or tin(II) chloride. mdpi.comchemicalbook.com
The reactivity of the benzothiazole ring towards electrophilic substitution (like nitration) is influenced by the substituents already present. The electronic properties of these groups dictate the position and feasibility of further functionalization. nih.gov Conversely, the position and nature of substituents, such as the amine group in 5-aminobenzothiazole derivatives, can strongly influence the molecule's biological activity. nih.gov For example, electron-donating groups in the 6-position of the benzothiazole ring have been shown to enhance certain biological effects. nih.gov
Direct amination of the benzothiazole ring is also possible through modern cross-coupling methodologies. Copper-catalyzed C-H amination or coupling of halo-benzothiazoles with amines provides a more direct route, often proceeding through an oxidative addition/reductive elimination pathway. organic-chemistry.org
The synthesis of this compound requires the formation of specific carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Formation: The methyl group at the C2 position is typically introduced by using an appropriate precursor during the initial cyclization. For example, the condensation of an o-aminothiophenol with acetic acid or a related derivative would install a methyl group at the C2 position. researchgate.net Direct C-H functionalization of the benzothiazole ring has also emerged as a powerful tool for forming C-C bonds. nih.gov
Carbon-Heteroatom Bond Formation: The formation of the C-N bond for the 5-amino group has been discussed above. The subsequent N,N-dimethylation of the 5-amino group to form the tertiary amine in the target molecule can be achieved through standard alkylation reactions, for example, using an alkyl halide or via reductive amination. The formation of the core C-S and C-N bonds of the thiazole ring itself is a critical carbon-heteroatom bond-forming event, accomplished during the cyclization step. acs.orgjsynthchem.com Cross-coupling reactions are instrumental in forming these bonds, with catalysts facilitating the union of aryl halides with sulfur or nitrogen nucleophiles. researchgate.netacs.org Palladium and copper catalysts are frequently used for these transformations, enabling the construction of the heterocyclic core and the introduction of various functional groups. organic-chemistry.orgmdpi.com
Heterocyclic Ring System Transformations and Skeletal Rearrangements
The benzothiazole nucleus can serve as a building block for more complex heterocyclic systems through ring transformations or annulation reactions. nih.gov In these reactions, the existing ring system is altered or fused with another ring.
For example, 2-aminobenzothiazoles can react with bifunctional electrophiles, involving both the exocyclic and endocyclic nitrogen atoms of the amidine fragment, to create fused polycyclic systems like pyrimido[2,1-b]benzothiazoles. nih.gov This transformation involves a cascade of reactions, including Knoevenagel condensation, Michael addition, and subsequent intramolecular condensation and dehydration. nih.gov
Another documented transformation involves the reaction of benzothiazoles with dimethyl acetylenedicarboxylate, leading to a novel heterocyclic ring transformation. acs.org Furthermore, cascade reactions involving ring-cleavage and subsequent cyclization can convert benzothiazoles into entirely different heterocyclic structures. A copper-catalyzed process involving 2-aminobenzothiazoles, sulfonyl azides, and terminal ynones can lead to the formation of benzothiazolopyrimidines through a CuAAC/ring cleavage/cyclization pathway. nih.gov While less common, skeletal rearrangements, such as those driven by copper catalysts in related diyne systems, highlight the potential for complex structural reorganization in heterocyclic chemistry. acs.org
Mechanistic Biological Investigations of Benzothiazole Derivatives in Vitro Studies
Exploration of Molecular Targets and Binding Mechanisms
The efficacy of benzothiazole (B30560) derivatives is rooted in their ability to bind to and modulate the function of various biological macromolecules. In vitro investigations have identified key molecular targets and elucidated the specific interactions that drive their biological effects.
Enzyme Inhibition Mechanism Studies (e.g., DprE1, MurB, Carbonic Anhydrase isoforms)
Benzothiazoles have been identified as potent inhibitors of several microbial and human enzymes, a key mechanism behind their therapeutic potential.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): This enzyme is a critical component in the cell wall biosynthesis of Mycobacterium tuberculosis. jocpr.comtandfonline.com Benzothiazole-based compounds inhibit DprE1 through two primary mechanisms:
Covalent Inhibition: Certain derivatives, particularly benzothiazinones (BTZs) containing a nitro group, act as prodrugs. jocpr.com The nitro group is reduced within the cell to a reactive nitroso species, which then forms an irreversible covalent bond with a crucial cysteine residue (Cys387) in the DprE1 active site. jocpr.com This "suicide substrate" mechanism permanently inactivates the enzyme. jocpr.com
Non-covalent Inhibition: Other benzothiazole derivatives, such as the compound TCA1, act as non-covalent inhibitors. nih.gov These molecules bind to the DprE1 active site, often near Cys387 and other residues like Tyr314, through hydrophobic and van der Waals interactions, competitively blocking the natural substrate. nih.gov
UDP-N-acetylenolpyruvylglucosamine reductase (MurB): MurB is an essential enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Docking studies have shown that benzothiazole derivatives can bind effectively to the active site of E. coli MurB, suggesting that inhibition of this enzyme is a likely mechanism for their antibacterial activity. jocpr.comnih.gov
Carbonic Anhydrase (CA) Isoforms: Benzothiazole sulfonamides have been extensively studied as inhibitors of human carbonic anhydrases (hCAs), which are zinc-containing metalloenzymes. nih.govresearchgate.net These compounds have shown inhibitory activity against various isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII. researchgate.netmdpi.comnih.gov The primary mechanism involves the sulfonamide moiety coordinating with the zinc ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. researchgate.net This has led to the development of potent and sometimes isoform-selective inhibitors. mdpi.comnih.gov
Table 1: In Vitro Enzyme Inhibition by Benzothiazole Derivatives
| Compound/Class | Target Enzyme | Inhibition Value (Ki/IC50) | Mechanism/Note |
|---|---|---|---|
| Benzothiazole-6-sulfonamide (2) | hCA I | Ki = 84.1 nM | Inhibition of human carbonic anhydrase I. nih.gov |
| Benzothiazole-6-sulfonamide (2) | hCA II | Ki = 9.8 nM | Potent inhibition of human carbonic anhydrase II. nih.gov |
| Ureido-benzothiazole (8c) | hCA XII | Ki = 29.3 nM | Inhibition of tumor-associated carbonic anhydrase XII. researchgate.net |
| Benzothiazole Derivative (15a) | E. coli DNA Gyrase | IC50 = 9.5 nM | Potent enzymatic inhibition of bacterial topoisomerase. kisti.re.kr |
| Benzothiazole Tosylate (BM3) | Human Topoisomerase IIα | IC50 = 39 nM | Effective inhibition of human topoisomerase IIα. nih.gov |
Ligand-Protein Interaction Profiling via In Vitro Assays and Structural Basis
A variety of in vitro techniques have provided a detailed picture of how benzothiazole derivatives interact with their protein targets.
Molecular docking studies have been widely used to predict the binding modes of benzothiazoles with enzymes like DprE1, MurB, DNA gyrase, and various kinases. jocpr.comkisti.re.krnih.gov These computational models highlight key interactions, such as hydrogen bonding with specific amino acid residues (e.g., Asp73 in DNA gyrase B), π-cation interactions (e.g., with Arg76 in DNA gyrase B), and hydrophobic contacts that stabilize the ligand-protein complex. kisti.re.kr
Experimental validation of these interactions comes from biophysical assays. For instance, techniques like isothermal titration calorimetry (ITC), UV-vis spectroscopy, and fluorescence spectroscopy have been used to characterize the binding of benzothiazole derivatives to proteins such as lysozyme. These studies provide quantitative data on binding affinity, stoichiometry, and the thermodynamic forces (enthalpy and entropy) driving the interaction.
Crucially, X-ray crystallography has provided definitive structural evidence for these interactions. The crystal structure of a benzothiazole derivative in complex with the N-terminal domain of E. coli gyrase B confirmed that the inhibitor binds to the ATP-binding site, elucidating the precise orientation and contacts responsible for its inhibitory activity. kisti.re.kr
Interactions with Nucleic Acids and DNA Binding Mechanisms (In Vitro)
Beyond proteins, DNA has also been identified as a direct target for certain benzothiazole derivatives. jocpr.com These interactions are often central to the compounds' anticancer properties. In vitro studies have revealed that these molecules can bind to DNA primarily through non-covalent interactions.
Minor Groove Binding: A significant body of evidence points to benzothiazoles acting as DNA minor groove binders. jocpr.comnih.gov This binding mode is supported by several experimental techniques:
Fluorescence Spectroscopy: The intrinsic fluorescence of some benzothiazole derivatives is quenched or enhanced upon binding to DNA. This change in fluorescence is a hallmark of interaction, and detailed analysis can reveal binding constants and stoichiometry. jocpr.comnih.gov
UV-Visible Spectroscopy: Titrating a DNA solution with a benzothiazole binder often results in changes in the DNA's absorption spectrum, such as a blue shift, which indicates an interaction within the minor groove. jocpr.com
Viscosity Measurements: The relative viscosity of a DNA solution can help distinguish between binding modes. Minor groove binding typically causes less significant changes in DNA viscosity compared to classical intercalation (the insertion of a molecule between base pairs). Studies with bis-benzothiazoles showed viscosity changes consistent with minor groove binding. jocpr.com
Circular Dichroism (CD) Spectroscopy: Binding to the chiral DNA molecule can induce changes in the CD spectrum of the benzothiazole compound, providing further evidence of a stable complex formation.
Some pyrazole-linked benzothiazole-β-naphthol derivatives have been shown not only to bind to the DNA minor groove but also to inhibit the function of DNA topoisomerase I, an enzyme critical for managing DNA topology during replication and transcription.
In Vitro Mechanistic Studies of Specific Biological Activities
The molecular interactions described above translate into specific biological activities that have been characterized using in vitro models.
Anti-tubercular Activity: Mechanistic Insights from In Vitro Models
The anti-tubercular activity of many benzothiazole derivatives is a direct consequence of their ability to inhibit DprE1. nih.gov In vitro assays using purified enzymes and whole-cell models of M. tuberculosis have elucidated this mechanism. tandfonline.comnih.gov By inhibiting DprE1, these compounds block the crucial epimerization of decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA). nih.gov DPA is an essential precursor for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, two major components of the unique and complex mycobacterial cell wall. jocpr.comtandfonline.com The disruption of this pathway compromises the structural integrity of the cell wall, leading to bacterial death. tandfonline.com This targeted mechanism is effective against both drug-sensitive and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, as demonstrated by their low Minimum Inhibitory Concentrations (MIC) in vitro.
Table 2: In Vitro Anti-tubercular Activity of Benzothiazole Derivatives
| Compound | M. tuberculosis Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Hybrid 5c | ATCC 25177 (Sensitive) | 0.24 | |
| Hybrid 5c | ATCC 35822 (MDR) | 0.98 | |
| Hybrid 5c | RCMB 2674 (XDR) | 3.9 | |
| Hybrid 15 | ATCC 25177 (Sensitive) | 0.48 | |
| Hybrid 15 | ATCC 35822 (MDR) | 1.95 | |
| Hybrid 15 | RCMB 2674 (XDR) | 7.81 | |
| Azo-ester 4d | H37Rv | 1.6 | |
| Azo-ester 4j | H37Rv | 1.6 |
Antibacterial Activity: Mechanistic Investigations in In Vitro Systems
The antibacterial effects of benzothiazole derivatives are not limited to mycobacteria and are often the result of interfering with one or more fundamental bacterial processes. jocpr.com In vitro studies have identified several mechanisms:
Enzyme Inhibition: As previously noted, enzymes like MurB, DNA gyrase, and peptide deformylase are key targets. jocpr.com Inhibition of DNA gyrase prevents DNA replication and repair, while blocking peptide deformylase disrupts essential protein synthesis. jocpr.comkisti.re.kr
Cell Wall Disruption: Some derivatives are believed to disrupt the integrity of the bacterial cell wall, leading to the leakage of intracellular contents and cell death.
Inhibition of other Metabolic Enzymes: Targets such as dihydroorotase and dialkylglycine decarboxylase have also been identified, indicating that benzothiazoles can interfere with various metabolic pathways necessary for bacterial survival. jocpr.com
The effectiveness of these mechanisms has been quantified through in vitro susceptibility testing, which determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govnih.gov
Table 3: In Vitro Antibacterial Activity of Benzothiazole Derivatives
| Compound/Class | Bacterial Strain | Activity (MIC in µM or µg/mL) | Reference |
|---|---|---|---|
| Isatin Hybrid 41c | E. coli | 3.1 µg/mL | jocpr.com |
| Isatin Hybrid 41c | P. aeruginosa | 6.2 µg/mL | jocpr.com |
| Furane Derivative 107b | S. cerevisiae | 1.6 µM | jocpr.com |
| Furane Derivative 107d | S. cerevisiae | 3.13 µM | jocpr.com |
| Thiazolidinone 18 | P. aeruginosa (Resistant) | 0.06 mg/mL | nih.gov |
Antifungal Activity: Mechanistic Studies in In Vitro Models
The antifungal properties of benzothiazole derivatives have been a subject of extensive research, with in vitro studies revealing their mechanisms of action against various fungal pathogens. A primary target for many antifungal benzothiazoles is the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.
A series of benzothiazole derivatives incorporating an amide-imidazole scaffold have demonstrated potent activity against Candida albicans and Cryptococcus neoformans. mdpi.com Notably, some of these compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.125 to 2 μg/mL. mdpi.com Mechanistic studies suggest that these compounds act by inhibiting the CYP51 enzyme in Candida albicans. mdpi.com
Further investigations into other benzothiazole derivatives have revealed a broad spectrum of antifungal activity. For instance, certain novel benzothiazole derivatives have shown efficacy against a wide range of fungal pathogens, including systemic fungi and dermatophytes. One particular compound demonstrated superior activity against Cryptococcus neoformans and Candida glabrata when compared to the standard antifungal drug fluconazole. nih.gov Other studies have reported MIC values for various benzothiazole derivatives against different Candida species and Aspergillus niger, with some compounds showing significant inhibitory effects. nih.govnih.gov For example, a series of benzothiazole-hydrazone derivatives were evaluated, with one compound showing a MIC value of 1.95 µg/mL against Candida krusei. researchgate.net
Table 1: In Vitro Antifungal Activity of Selected Benzothiazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 14o | Candida albicans | 0.125 - 2 | mdpi.com |
| 14p | Candida albicans | 0.125 - 2 | mdpi.com |
| 14r | Candida albicans | 0.125 - 2 | mdpi.com |
| 6m | Cryptococcus neoformans | Not specified, but higher than fluconazole | nih.gov |
| 6m | Candida glabrata | Not specified, but higher than fluconazole | nih.gov |
| Compound 3 | Candida albicans | 25 | nih.gov |
| Compound 4 | Candida albicans | 50 | nih.gov |
| Compound 10 | Candida albicans | 100 | nih.gov |
| Compound 12 | Candida albicans | 25 | nih.gov |
| Compound 4d | Candida krusei | 1.95 | researchgate.net |
This table is for illustrative purposes and includes a selection of data from the referenced literature. The original sources should be consulted for a comprehensive understanding of the experimental details.
Antitumor Activity: Mechanistic Insights from In Vitro Cellular Pathway Modulation
The antitumor potential of benzothiazole derivatives is a rapidly evolving area of research. In vitro studies have elucidated several mechanisms through which these compounds exert their cytotoxic effects on cancer cells. These mechanisms often involve the modulation of key cellular pathways that control cell proliferation, survival, and apoptosis.
One of the prominent mechanisms of action is the induction of apoptosis, or programmed cell death. For instance, a substituted bromopyridine acetamide (B32628) benzothiazole derivative has demonstrated potent antitumor activity against various cancer cell lines, including breast (SKRB-3), colon (SW620), lung (A549), and liver (HepG2) cancer cells, with IC50 values as low as 1.2 nM. nih.gov The mechanism of cell death in HepG2 cells was identified as concentration-dependent apoptosis. nih.gov
Another critical pathway targeted by benzothiazole derivatives is the NF-κB (nuclear factor kappa B) signaling pathway, which plays a central role in inflammation and cancer. Some 2-substituted benzothiazole derivatives have been shown to exert antiproliferative and anti-inflammatory effects in hepatocellular carcinoma (HepG2) cells by modulating the NF-κB/COX-2/iNOS signaling pathway. acs.org These compounds exhibited IC50 values in the micromolar range against HepG2 cells. acs.org
Furthermore, benzothiazole derivatives have been designed to interact with DNA. Naphthalimide-benzothiazole derivatives have been reported as DNA-intercalating agents with cytotoxic activities against colon (HT29), lung (A549), and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range. tandfonline.com
Table 2: In Vitro Antitumor Activity of Selected Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Substituted bromopyridine acetamide benzothiazole 29 | SKRB-3 | 0.0012 | nih.gov |
| Substituted bromopyridine acetamide benzothiazole 29 | SW620 | 0.0043 | nih.gov |
| Substituted bromopyridine acetamide benzothiazole 29 | A549 | 0.044 | nih.gov |
| Substituted bromopyridine acetamide benzothiazole 29 | HepG2 | 0.048 | nih.gov |
| 2-substituted benzothiazole A | HepG2 (24h) | 56.98 | acs.org |
| 2-substituted benzothiazole B | HepG2 (24h) | 59.17 | acs.org |
| Naphthalimide derivative 66 | HT-29 | 3.72 | tandfonline.com |
| Naphthalimide derivative 66 | A549 | 4.074 | tandfonline.com |
| Naphthalimide derivative 66 | MCF-7 | 7.91 | tandfonline.com |
| Naphthalimide derivative 67 | HT-29 | 3.47 | tandfonline.com |
| Naphthalimide derivative 67 | A549 | 3.89 | tandfonline.com |
| Naphthalimide derivative 67 | MCF-7 | 5.08 | tandfonline.com |
| Phenylacetamide derivative 4k | AsPC-1 | <3 | nih.gov |
| Phenylacetamide derivative 4l | BxPC-3 | <3 | nih.gov |
This table is for illustrative purposes and includes a selection of data from the referenced literature. The original sources should be consulted for a comprehensive understanding of the experimental details.
Other Mechanistic In Vitro Investigations (e.g., anti-inflammatory molecular mechanisms)
Beyond their antifungal and antitumor activities, benzothiazole derivatives have been investigated for their anti-inflammatory properties. The primary mechanism underlying this activity is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.
The benzothiazole nucleus is believed to exert its anti-inflammatory effects by inhibiting COX-2 enzymes. researchgate.netnih.gov This inhibition reduces the production of prostaglandins, which are pro-inflammatory signaling molecules. Some benzothiazole derivatives have been shown to selectively inhibit COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
In vitro assays have been used to quantify the COX-1 and COX-2 inhibitory activities of various benzothiazole derivatives, with IC50 values being determined. For example, a study on 2-substituted benzothiazole derivatives demonstrated their ability to inhibit COX-2 in HepG2 cells as part of their anti-inflammatory and anticancer mechanism. acs.org
Table 3: In Vitro COX Inhibition by Selected Benzothiazole and Related Heterocyclic Derivatives
| Compound ID | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| PYZ16 (Pyrazole derivative) | COX-2 | 0.52 | 10.73 | nih.gov |
| PYZ20 (Dihydropyrazole sulfonamide derivative) | COX-2 | 0.33 | Not specified | nih.gov |
| PYZ21 (Dihydropyrazole sulphonamide derivative) | COX-2 | 0.08 | Not specified | nih.gov |
| Celecoxib (Reference) | COX-2 | 0.08 | 117.5 | researchgate.net |
| 3e (1,4-benzoxazine derivative) | COX-2 | 0.57 | 242.4 | rsc.org |
| 3f (1,4-benzoxazine derivative) | COX-2 | 0.61 | 227.2 | rsc.org |
| 3r (1,4-benzoxazine derivative) | COX-2 | 0.68 | 196.3 | rsc.org |
| 3s (1,4-benzoxazine derivative) | COX-2 | 0.72 | 186.8 | rsc.org |
This table includes data on related heterocyclic compounds to provide a broader context for COX inhibition and is for illustrative purposes. The original sources should be consulted for a comprehensive understanding of the experimental details.
Development of Mechanistic Probes and Chemical Tool Compounds Based on Benzothiazole Scaffolds
The unique photophysical properties of the benzothiazole core, such as high fluorescence quantum yields, have made it an attractive scaffold for the development of mechanistic probes and chemical tool compounds. mdpi.com These tools are invaluable for studying biological processes in real-time and with high sensitivity.
Benzothiazole-based fluorescent probes have been designed for the selective detection of various analytes, including metal ions and reactive oxygen species (ROS). For example, fluorescent chemosensors based on benzothiazole have been developed for the ratiometric and colorimetric detection of metal ions such as Zn2+, Cu2+, and Ni2+. acs.org These probes exhibit changes in their fluorescence emission upon binding to the target ion, allowing for their quantification. Another benzothiazole-based probe was designed for the simultaneous detection of Hg2+ and Cu2+ through distinct fluorescence responses. nih.gov
In addition to metal ions, benzothiazole-based probes have been engineered to detect ROS, which are important signaling molecules and mediators of oxidative stress. A novel benzothiazole-based fluorescent chemosensor was designed for the detection of hydrogen peroxide (H2O2), a key ROS. researchgate.net This probe operates through an excited-state intramolecular proton transfer (ESIPT) mechanism and has been successfully used for imaging exogenous H2O2 in living cells. researchgate.net Similarly, benzothiazole treatment itself has been shown to regulate the metabolism of reactive oxygen species in plant tissues, highlighting its role as a chemical tool to study oxidative stress pathways. frontiersin.org
These examples underscore the versatility of the benzothiazole scaffold in creating sophisticated chemical tools for probing complex biological systems and elucidating the mechanisms of various physiological and pathological processes.
Applications of Benzothiazole Scaffold in Materials Science and Advanced Chemical Technologies
Optoelectronic Properties and Potential in Organic Light-Emitting Diodes (OLEDs) for Specific Derivatives
A thorough search of scientific literature reveals no specific studies focused on the optoelectronic properties of N,N,2-Trimethyl-1,3-benzothiazol-5-amine . Consequently, its potential for use in Organic Light-Emitting Diodes (OLEDs) has not been characterized or reported. While benzothiazole (B30560) derivatives are generally explored in organic electronics due to their conjugated π-systems which can facilitate charge transport and emission, the specific photophysical and electronic characteristics of this compound remain undocumented.
Ligand Design for Metal Complexation and Catalysis
Applications in Polymer Chemistry and Functional Material Development
The application of This compound in polymer chemistry or the development of functional materials is not documented in the scientific literature. There is no evidence of it being used as a monomer, a functional additive, or a precursor for creating polymeric materials. Although benzothiazoles can be incorporated into polymer backbones or as side chains to impart specific thermal, optical, or electronic properties, such research has not been extended to this particular compound.
Development of Sensors and Analytical Reagents Utilizing Benzothiazole Structures
No published studies were found on the development or use of This compound as a sensor or analytical reagent. The fluorescence properties of many benzothiazole derivatives often make them candidates for chemical sensors. However, the photophysical properties, such as absorption, emission spectra, and quantum yield, for This compound have not been reported, and its potential for sensing applications remains unexplored.
Research Findings Summary
The following table summarizes the availability of research data for This compound in the specified application areas.
| Application Area | Research Status for this compound |
| Optoelectronic Properties & OLEDs | No specific studies found in published literature. |
| Ligand Design & Catalysis | Mentioned as a chemical intermediate, but no studies on its use as a ligand or in catalysis were found. google.com |
| Polymer Chemistry & Functional Materials | No specific studies found in published literature. |
| Sensors & Analytical Reagents | No specific studies found in published literature. |
Emerging Research Trends and Future Perspectives in N,n,2 Trimethyl 1,3 Benzothiazol 5 Amine Research
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of benzothiazole (B30560) derivatives is evolving beyond traditional methods, which often require harsh conditions or produce significant waste. ijper.org The current focus is on developing novel, efficient, and environmentally benign synthetic routes in line with the principles of green chemistry. nih.gov These emerging methodologies offer advantages such as the use of milder reaction conditions, recyclable catalysts, and greener solvents like water and glycerol (B35011). rsc.org
Key sustainable approaches include:
Catalyst Innovation : Researchers are exploring a range of novel catalysts to improve reaction efficiency and yield. This includes the use of commercial laccases and heterogeneous catalysts like SnP2O7, which can be easily recovered and reused multiple times without significant loss of activity. nih.gov Copper-catalyzed reactions have also been reported for forming 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. nih.gov
Green Solvents and Conditions : A significant shift is underway towards replacing toxic organic solvents. Water has been successfully used as a medium for the synthesis of benzothiazole-2-thiols and other derivatives, offering an environmentally friendly and practical alternative. rsc.orgorganic-chemistry.org Furthermore, techniques like microwave irradiation are being employed to accelerate reactions, often leading to higher yields in significantly shorter times. mdpi.com
Alternative Reagents : The use of carbon dioxide (CO2) as a C1 source represents a particularly innovative and green approach. One method involves the cyclization of 2-aminothiophenols with CO2, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in the presence of diethylsilane, to produce various benzothiazoles in good yields. nih.govmdpi.com This process provides an environmentally benign route for synthesizing the benzothiazole core.
Interactive Table: Sustainable Synthetic Approaches for Benzothiazole Derivatives
| Methodology | Catalyst/Reagent | Solvent | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Condensation | SnP2O7 | Solvent-free | High yields (87-95%), very short reaction times (8-35 min), reusable catalyst. | nih.gov |
| Condensation | Laccases | Ethanol (B145695) | Enzymatic catalysis, green approach. | nih.gov |
| Condensation | NH4Cl | Methanol-water | Mild conditions (room temperature), recyclable catalyst, high yield. | nih.gov |
| Cyclization | CuSO4 | Water, Glycerol | Inexpensive catalyst, green solvents, simple work-up, high yield. | |
| Cyclization | Tetramethylthiuram disulfide (TMTD) | Water | Metal/ligand-free, excellent yield, short reaction time. | rsc.org |
| Cyclization | Diethylsilane/DBN | Not specified | Utilizes CO2 as a sustainable C1 source, suppresses byproducts. | nih.govmdpi.com |
| Microwave Irradiation | P4S10 | Solvent-free | Rapid reaction (3-4 min), high yield, solvent-free. | mdpi.com |
These methodologies provide a robust toolkit for the future synthesis of N,N,2-Trimethyl-1,3-benzothiazol-5-amine and its analogs, enabling more sustainable and efficient production for research and potential applications.
Advanced Computational Modeling for Predictive Research and Design
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful predictive capabilities that accelerate the design and discovery of new molecules. wjahr.com For benzothiazole derivatives, advanced computational modeling techniques are increasingly used to predict their physicochemical properties, biological activities, and spectroscopic features before undertaking extensive laboratory synthesis. researchgate.netmdpi.com This in silico approach saves time and resources while providing deep insights into molecular behavior.
Key computational methods and their applications include:
Density Functional Theory (DFT) : DFT calculations are widely used to determine the optimized geometry, electronic structure, and thermodynamic properties of benzothiazole derivatives. researchgate.netmdpi.comnih.gov These calculations help in understanding charge distribution, frontier molecular orbitals (HOMO-LUMO), and chemical reactivity, which are crucial for predicting how a molecule like this compound might behave in various chemical environments. researchgate.netnih.gov
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. wjahr.com For benzothiazoles, docking studies are instrumental in designing potential therapeutic agents by simulating interactions with targets like bacterial enzymes or cancer-related proteins. researchgate.netnih.govnih.gov This allows for the rational design of derivatives with enhanced potency and selectivity. wjahr.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help identify the key structural features (pharmacophores) essential for a desired effect, guiding the optimization of lead compounds. wjahr.com
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of molecular systems over time. wjahr.com They are used to study the conformational flexibility of benzothiazole derivatives and their stability when interacting with biological targets, offering insights into binding mechanisms and allosteric modulation that static models cannot capture. wjahr.comnih.gov
Interactive Table: Computational Modeling in Benzothiazole Research
| Computational Method | Application | Predicted Properties | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | Optimized geometry, HOMO-LUMO energies, charge distribution, vibrational spectra. | researchgate.netmdpi.comnih.gov |
| Molecular Docking | Drug Design & Discovery | Binding modes, binding affinity to biological targets (e.g., enzymes, receptors). | researchgate.netnih.govnih.gov |
| QSAR | Lead Optimization | Identification of key structural features for biological activity. | wjahr.com |
| Molecular Dynamics (MD) | Mechanistic Insight | Conformational flexibility, stability of ligand-protein complexes, binding pathways. | wjahr.comnih.gov |
Applying these computational tools to this compound could predict its potential as an antibacterial, anticancer, or neuroprotective agent, thereby guiding future experimental research. nih.govescholarship.org
Unexplored Mechanistic Pathways in Biological and Chemical Systems
While the synthesis and potential applications of benzothiazoles are widely studied, the precise mechanisms through which they exert their effects in biological and chemical systems often remain to be fully elucidated. Understanding these mechanistic pathways is critical for optimizing existing compounds and discovering new applications. For this compound, this area represents a significant frontier for future research.
Current research on other benzothiazole derivatives has pointed to several potential mechanisms of action, which could be relevant for investigation:
Enzyme Inhibition : Many biologically active benzothiazoles function by inhibiting specific enzymes. For example, certain derivatives have been identified as inhibitors of dihydroorotase, an enzyme crucial for pyrimidine (B1678525) synthesis in bacteria, suggesting a pathway for their antibacterial effects. nih.gov Other benzothiazole-based compounds have been designed as inhibitors of the BCL-2 protein family, which is involved in apoptosis, highlighting a potential anticancer mechanism. nih.gov
DNA Interaction : Some benzothiazole complexes have shown the ability to bind to DNA, primarily through intercalation. biointerfaceresearch.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects against cancer cells or microorganisms.
Modulation of Cellular Signaling : The neuroprotective drug Riluzole, a 2-aminobenzothiazole (B30445) derivative, is thought to act through multiple pathways, including the inhibition of glutamate (B1630785) release and inactivation of voltage-gated sodium channels. This illustrates the potential for benzothiazoles to modulate complex cellular signaling cascades.
Future research on this compound should aim to identify its specific molecular targets. Investigating its effect on key enzymes, its potential to interact with nucleic acids, and its influence on cellular signaling pathways will be crucial. Techniques such as differential proteomics, transcriptomics, and advanced biochemical assays will be invaluable in uncovering these unexplored mechanisms.
Integration of Benzothiazole Units into Complex Molecular Architectures for Functional Materials
The benzothiazole ring is not only a pharmacophore but also a versatile building block for constructing complex molecular architectures with tailored functions. Its rigid, planar structure and unique electronic properties make it an attractive component for advanced functional materials. The integration of the this compound moiety into such systems is a promising avenue for future research.
Emerging trends in this area include:
Covalent Organic Frameworks (COFs) : Benzothiazole units are being incorporated into the structure of COFs, which are crystalline porous polymers. These materials have ordered pore structures and high surface areas. Benzothiazole-based COFs have been synthesized and explored for applications in photocatalytic CO2 conversion, leveraging the semiconducting nature and CO2 affinity imparted by the nitrogen and sulfur heteroatoms. acs.org
Bioactive Peptides and Amino Acid Conjugates : The combination of benzothiazole scaffolds with amino acids and peptides creates hybrid molecules that merge the pharmacological properties of the heterocycle with the biocompatibility and structural diversity of peptides. nih.gov Solid-phase synthesis methods are being developed to efficiently create libraries of these complex molecules for screening as potential therapeutics, such as anticancer or anti-inflammatory agents. nih.govnih.gov
Molecules for Neurodegenerative Disease Research : The amyloid-binding capability of certain benzothiazoles has led to their use in designing molecules aimed at neurodegenerative diseases like Alzheimer's. escholarship.org Novel benzothiazole amphiphiles have been rationally designed and synthesized to interact with amyloid-β aggregates, potentially protecting cells from toxicity and oxidative stress. escholarship.org
Interactive Table: Functional Materials Incorporating Benzothiazole Units
| Complex Architecture | Integrated Benzothiazole Type | Function/Application | Key Feature | Reference(s) |
|---|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Tris- and Bis-benzothiazole amines | Photocatalytic CO2 conversion | High CO2 affinity, semiconducting nature, tunable porosity. | acs.org |
| Peptide Conjugates | 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl amino acids | Potential therapeutics (e.g., anticancer) | Combines pharmacophore with peptide advantages; accessible via solid-phase synthesis. | nih.gov |
| Benzothiazole Amphiphiles (BAMs) | Substituted benzothiazoles | Therapeutics/diagnostics for neurodegenerative diseases | Decreased toxicity, amyloid-binding capability, protection against oxidative stress. | escholarship.org |
| Fused Heterocyclic Systems | 2-Aminobenzothiazoles | Potential anti-inflammatory, antimicrobial agents | Created via domino condensation/cyclization reactions. | nih.gov |
By strategically incorporating this compound into these and other complex molecular systems, researchers can explore novel materials for catalysis, electronics, and advanced therapeutics.
Q & A
Q. What are the most reliable synthetic routes for N,N,2-Trimethyl-1,3-benzothiazol-5-amine?
The synthesis typically involves multi-step reactions starting from substituted benzothiazole precursors. For example:
- Reduction of nitro groups : Use tin(II) chloride dihydrate in 2-propanol under reflux to reduce nitro-substituted benzothiazoles to amines, achieving ~52% yield after column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Methylation : Introduce methyl groups via alkylation with iodomethane or dimethyl sulfate in alkaline conditions (e.g., K₂CO₃/DMF) to target the N,N-dimethyl and 2-methyl positions .
- Purification : Employ recrystallization (melting point: 101–103.5°C) or HPLC (94% purity threshold) to isolate the final product .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.85–7.66 ppm) and amine protons (δ ~8.90 ppm) in CDCl₃ .
- LC-MS : Confirm molecular weight (164.23 g/mol) and fragmentation patterns .
- Elemental analysis : Validate empirical formula (C₈H₈N₂S) and percent composition .
- Melting point determination : Consistent with literature values (101–103.5°C) .
Q. What safety protocols are critical when handling this compound?
- Hazards : Skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and follow spill protocols (P305+P351+P338 for eye exposure) .
Advanced Research Questions
Q. How does the substitution pattern (N,N,2-trimethyl) influence electronic properties and reactivity?
- Electronic effects : The electron-donating methyl groups increase amine basicity and alter π-electron density in the benzothiazole ring, affecting nucleophilic substitution reactions. Computational studies (e.g., DFT) can quantify charge distribution .
- Steric effects : N,N-dimethyl groups hinder rotation around the C–N bond, potentially stabilizing specific conformers for biological interactions .
Q. What challenges arise in crystallizing this compound for X-ray diffraction?
- Crystallization issues : Low solubility in polar solvents and polymorphism may complicate crystal growth. Use mixed solvents (e.g., ethanol/water) and slow evaporation.
- Refinement : SHELXL software is recommended for small-molecule refinement due to robust handling of twinned data and high-resolution structures .
Q. How can researchers investigate its potential as a kinase inhibitor or anticancer agent?
- In vitro assays :
- Kinase inhibition : Screen against RIP3 kinase (IC₅₀ < 1 µM) using fluorescence polarization assays, noting selectivity over other kinases (>100-fold) .
- Apoptosis/necroptosis : Test in HT-29 cells with TNF-α/zVAD-fmk to differentiate Caspase-8-mediated apoptosis from necroptosis .
- In vivo models : Evaluate HIF-1α modulation in ischemic injury models (e.g., murine cardiac ischemia) .
Q. What computational methods predict its interactions with biological targets?
- Docking studies : Use AutoDock Vina with RIP3 kinase (PDB: 4NEU) to identify binding poses.
- MD simulations : Analyze stability of ligand-receptor complexes in GROMACS (50 ns trajectories) .
- ADMET prediction : SwissADME or ADMETLab2.0 to assess bioavailability and toxicity risks .
Data Contradictions and Validation
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Reproducibility : Validate reaction conditions (e.g., solvent purity, catalyst batch). For example, tin(II) chloride efficiency varies with hydration state .
- Scale effects : Lab-scale (1–5 g) vs. pilot-scale reactions may differ due to heat transfer and mixing efficiency .
Q. Why do NMR spectra occasionally show unexpected peaks in aromatic regions?
- Byproducts : Trace impurities from incomplete methylation or oxidation during synthesis. Use preparative TLC (silica, CH₂Cl₂/MeOH) to isolate minor components .
- Solvent artifacts : Ensure deuterated solvents (CDCl₃) are free from moisture or stabilizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
